Vinyltrimethylsilane

Catalysis Hydroformylation Aldehyde Synthesis

Researchers requiring ultra-low-k dielectrics face a trade-off between dielectric constant and nanopore morphology control. Vinyltrimethylsilane (VTMS) resolves this by delivering k=2.0 SiCOH films with uniquely defined spherical nanopores upon annealing-multi-vinyl precursors (DVDMS, TVS) produce non-uniform porous structures. • 3× faster hydroformylation kinetics vs. other vinylsilanes under Rh catalysis, reducing batch cycle times. • Moderate, predictable deposition rate (2.44 μg/min) enables reproducible film thickness control vs. 5-13.5× faster multi-vinyl alternatives. • Superior thermal stability of (hfac)Cu(VTMS) complex vs. ATMS analog minimizes premature decomposition during copper metallization precursor delivery.

Molecular Formula C5H12Si
Molecular Weight 100.23 g/mol
CAS No. 754-05-2
Cat. No. B1294299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyltrimethylsilane
CAS754-05-2
Molecular FormulaC5H12Si
Molecular Weight100.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C=C
InChIInChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3
InChIKeyGCSJLQSCSDMKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyltrimethylsilane Properties and Reactivity


Vinyltrimethylsilane (VTMS), CAS 754-05-2, is a volatile organosilicon compound with a molecular weight of 100.23 g/mol, a boiling point of 55 °C, and a density of 0.690 g/cm³ [1]. The compound features a single vinyl group attached to a trimethylsilyl moiety, rendering it a versatile reagent in organic synthesis and a precursor in plasma-enhanced chemical vapor deposition (PECVD) processes. Its chemical stability profile includes hydrolytic sensitivity rating 1, indicating no significant reaction with aqueous systems under ambient conditions [2], and it is recommended for storage at room temperature (<15°C) [3].

PECVD Precursor Low-k SiCOH film deposition
Hydroformylation Silyl aldehyde synthesis workflows
Plasma Polymerization Thin film coating rate control
MOCVD Complex Cu(I) precursor formation

Vinyltrimethylsilane Substitution Limitations


Substituting vinyltrimethylsilane with other vinylsilanes such as allyltrimethylsilane (ATMS), vinyltriethoxysilane (VTES), tetravinylsilane (TVS), or divinyldimethylsilane (DVDMS) introduces quantifiable performance divergences that materially impact process outcomes. In hydroformylation, VTMS reacts approximately three times faster than other vinylsilanes [1]. In PECVD, VTMS-derived films exhibit the lowest dielectric constant (k=2.0) compared to films from tetramethylsilane (4MS) [2] and produce uniquely defined spherical nanopores after annealing, whereas multi-vinyl precursors yield featureless scattering profiles [3]. In metallocene-catalyzed copolymerization, Ti-based constrained geometry catalysts incorporating VTMS achieve up to 40% silyl monomer incorporation [4], while allyltrimethylsilane fails to undergo vinylation under mild conditions where allylation proceeds readily [5]. These distinct performance parameters dictate that generic interchange among vinylsilanes is not scientifically or industrially tenable.

Property
Vinyltrimethylsilane
Other Vinylsilanes
Hydroformylation kinetics
Reported distinct rate profile
May not match reaction throughput
Dielectric film nanoporosity
Ordered spherical nanopores reported
Multi-vinyl precursors: featureless pore structures may alter ILD reliability
Copolymer structure with maleic anhydride
1:1 alternating architecture reported
Divinylsilane: 1:2 cyclocopolymer may differ in crosslink density

Vinyltrimethylsilane Comparative Performance


Hydroformylation Rate Enhancement

Under identical catalytic conditions, vinyltrimethylsilane demonstrates a hydroformylation rate approximately three times higher than other vinyltrisubstituted silanes [1]. After 2 hours at 80 °C and 10 atm CO/H₂ (1:1) with Rh(acac)(CO)₂/tris(N-pyrrolyl)phosphine (3-10 equiv), vinyltrimethylsilane achieves 80% yield of aldehydes with an n/iso ratio of 8 [1].

Hydroformylation rate
Class-level
3-fold higher rate vs other vinylsilanes (80% yield, n/iso=8 after 2 h)
Supports higher-throughput aldehyde synthesis workflows
Under Rh(acac)(CO)₂/P(NC₄H₄)₃, 80°C, 10 atm CO/H₂
Catalysis Hydroformylation Aldehyde Synthesis

Controlled Plasma Deposition Rate

Using quartz crystal microbalance (QCM) monitoring under identical polymerization conditions (100 W RF, 100 Pa vapor pressure), vinyltrimethylsilane (VTMS) deposits at an average rate of 2.44 μg/min [1]. In contrast, 1,3-divinyltetramethyldisiloxane deposits 5-fold faster, tetravinylsilane deposits 13.5-fold faster, and allyltrimethylsilane deposits at 3.43 μg/min (1.4-fold higher) [1].

Plasma deposition rate
Head-to-head
VTMS: 2.44 μg/min; ATMS: 3.43 μg/min; TVS ~13.5× faster
Enables precise film thickness control in PECVD
QCM monitoring, 100 W RF, 100 Pa vapor pressure
Plasma Polymerization Thin Films Deposition Rate

Low-k Dielectric Property Enhancement

In direct PECVD, SiCOH films deposited from vinyltrimethylsilane (VTMS) achieve a dielectric constant of 2.0 at optimum conditions after annealing at 450°C, which is lower than films prepared from tetramethylsilane (4MS) under comparable conditions [1]. The VTMS-derived films exhibit higher carbon content and greater porosity development upon annealing [1].

Dielectric constant
Head-to-head
VTMS film: k=2.0; tetramethylsilane film: k higher
Supports low-k dielectric film selection for advanced IC nodes
Direct PECVD, annealed at 450°C
Semiconductor Low-k Dielectric PECVD SiCOH Films

Well-Defined Nanopore Morphology

Grazing incidence small-angle X-ray scattering (GISAXS) analysis reveals that after thermal annealing, SiCOH films deposited from vinyltrimethylsilane (VTMS) exhibit well-defined spherical nanopores, whereas films from divinyldimethylsilane (DVDMS) and tetravinylsilane (TVS) show featureless scattering profiles irrespective of annealing conditions [1]. Additionally, VTMS-derived films demonstrate the largest decrease in electron density upon annealing, indicating the highest nanopore population among the precursors tested [1].

Nanopore morphology
Head-to-head
VTMS: well-defined spherical nanopores; DVDMS/TVS: featureless scattering
Ordered porosity may enable uniform dielectric properties
Post-annealing GISAXS analysis
Nanoporous Materials GISAXS Low-k Dielectric Porosity

Alternating Copolymer Reactivity

In cyclocopolymerization studies, trimethylvinylsilane (vinyltrimethylsilane) reacts with maleic anhydride to form a 1:1 alternating copolymer. In contrast, dimethyldivinylsilane (a 1,4-pentadiene analog) forms a 1:2 cyclocopolymer under identical conditions [1]. The equilibrium constant for charge-transfer complexation with maleic anhydride, determined by NMR, is 0.061 L/mol for vinyltrimethylsilane, compared to 0.107 L/mol for dimethyldivinylsilane [1].

Copolymer architecture
Head-to-head
VTMS: 1:1 alternating copolymer (K_eq=0.061); divinyl: 1:2 cyclocopolymer (K_eq=0.107)
Distinct copolymer topology may affect thermal and solubility properties
With maleic anhydride; K_eq via NMR
Copolymerization Reactivity Ratios Alternating Copolymer

Copper MOCVD Precursor Stability

¹H-NMR analysis reveals that (hexafluoroacetylacetonate)Cu(vinyltrimethylsilane), i.e., (hfac)Cu(VTMS), exhibits superior thermal stability compared to (hfac)Cu(allyltrimethylsilane), i.e., (hfac)Cu(ATMS). The enhanced stability of the VTMS complex is attributed to the relatively weaker Cu-ATMS bond, which promotes premature ligand dissociation [1].

MOCVD precursor stability
Head-to-head
(hfac)Cu(VTMS): reported superior thermal stability; (hfac)Cu(ATMS): inferior stability
May reduce premature decomposition in MOCVD copper deposition
Assessed by ¹H-NMR decomposition monitoring
MOCVD Copper Deposition Precursor Stability Semiconductor

Vinyltrimethylsilane Key Applications


Semiconductor Low-k Dielectric Film Fabrication

Vinyltrimethylsilane is the precursor of choice for depositing nanoporous SiCOH low-k dielectric films via PECVD. The compound's single vinyl group yields films with a dielectric constant of 2.0 [1], lower than films derived from tetramethylsilane (4MS) [1]. More importantly, VTMS uniquely generates well-defined spherical nanopores upon annealing, whereas multi-vinyl precursors (DVDMS, TVS) produce featureless, non-uniform porous structures [2]. This morphological control is critical for reliable interlayer dielectric performance in advanced integrated circuit nodes.

Aldehyde Synthesis via Accelerated Hydroformylation

In hydroformylation processes targeting silyl-substituted aldehydes, vinyltrimethylsilane offers a three-fold rate enhancement over other vinylsilanes under Rh catalysis [3]. This kinetic advantage translates to shorter batch cycles and increased throughput in the production of linear and branched silyl aldehydes, which serve as versatile intermediates in pharmaceutical and fine chemical synthesis.

Controlled-Rate Plasma Polymerization for Thin Film Coatings

For applications requiring precise control over film thickness—such as protective coatings on microelectronic components or surface modification of biomedical devices—vinyltrimethylsilane's moderate deposition rate of 2.44 μg/min [4] provides superior process control compared to multi-vinyl precursors that deposit 5- to 13.5-fold faster [4]. This predictable growth rate enables reproducible film thicknesses and uniform coverage.

Copper MOCVD Precursor Synthesis with Enhanced Thermal Stability

The (hfac)Cu(VTMS) complex, prepared from vinyltrimethylsilane, exhibits superior thermal stability relative to the allyltrimethylsilane analog (hfac)Cu(ATMS) [5]. This enhanced stability mitigates premature decomposition during precursor storage and vapor delivery, improving process reliability in copper metallization for semiconductor interconnects. Procurement of VTMS over ATMS for this application reduces precursor degradation and waste.

Application
Selection Property
Validation Focus
Low-k dielectric film fabrication
Single-vinyl PECVD precursor
Dielectric constant & nanopore uniformity
Hydroformylation for silyl aldehydes
Reported hydroformylation rate profile
Aldehyde yield & n/iso ratio under reaction conditions
Plasma polymerization coatings
Moderate deposition rate capability
Film thickness precision & process reproducibility
Copper MOCVD precursor synthesis
VTMS-derived Cu(I) complex stability
Precursor shelf-life & decomposition control

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